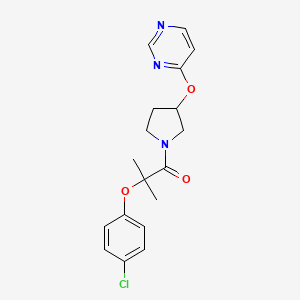
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol, also known as FMP, is a chiral alcohol molecule that has been widely used in scientific research due to its unique chemical properties. FMP is a derivative of the compound 3-fluoroanisole and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is not fully understood. However, it is believed that (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol acts as a chiral building block in the synthesis of various compounds. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been shown to exhibit excellent enantioselectivity in various reactions, making it a valuable tool in the synthesis of chiral compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol. However, it has been shown to be a relatively safe compound with low toxicity. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been used in various in vitro and in vivo studies without any reported adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is its excellent enantioselectivity in various reactions. This makes it a valuable tool in the synthesis of chiral compounds. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is also a relatively safe compound with low toxicity, making it suitable for use in various in vitro and in vivo studies. However, one of the limitations of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is its high cost and limited availability. This can make it difficult to obtain in large quantities for use in certain experiments.
Future Directions
There are several future directions for the use of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol in scientific research. One potential area of research is the synthesis of chiral pharmaceuticals and agrochemicals using (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol as a chiral building block. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol could also be used in the synthesis of chiral materials for use in various applications, such as sensors and catalysts. Additionally, further research could be done to better understand the mechanism of action of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol and its potential applications in various fields of chemistry.
Synthesis Methods
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is synthesized through a multi-step process that involves the reaction of 3-fluoroanisole with various reagents. The first step involves the conversion of 3-fluoroanisole to 3-fluoro-4-methoxybenzaldehyde through the use of a Grignard reagent. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the resolution of the racemic mixture using a chiral resolving agent.
Scientific Research Applications
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been widely used in scientific research as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, pharmaceuticals, and agrochemicals. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has also been used as a starting material for the synthesis of chiral auxiliaries and chiral reagents.
properties
IUPAC Name |
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNJZBHGUORQU-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2941550.png)

![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)



![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)


![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)
![(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2941568.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)